Cas no 327092-99-9 (3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide)

3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its aromatic amine and chlorophenyl substituents, imparting distinct chemical reactivity and potential biological activity. Its molecular structure, featuring both sulfonamide and amino functional groups, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 2-chlorophenyl moiety enhances its binding affinity in target-specific applications. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined purity and structural consistency ensure reproducibility in research and industrial processes, making it a reliable choice for synthetic and medicinal chemistry applications.
3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide structure
327092-99-9 structure
Product Name:3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide
CAS No:327092-99-9
MF:C12H11ClN2O2S
MW:282.745940446854
CID:843329
PubChem ID:3694545
Update Time:2025-06-08

3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE
    • SCHEMBL17779177
    • 327092-99-9
    • Z56792414
    • EN300-02121
    • SB82484
    • 3-amino-N-(2-chlorophenyl)benzene-1-sulfonamide
    • AKOS000115623
    • J-511697
    • 3-amino-N-(2-chlorophenyl)benzenesulfonamide
    • MFCD02708234
    • G19522
    • CS-0218817
    • 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide
    • MDL: MFCD02708234
    • Inchi: 1S/C12H11ClN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2
    • InChI Key: KAJGFQWVVOEZJQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NS(C1C=CC=C(C=1)N)(=O)=O

Computed Properties

  • Exact Mass: 282.0229765g/mol
  • Monoisotopic Mass: 282.0229765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 80.6Ų

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3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:327092-99-9)3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide
Order Number:A1234888
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:34
Price ($):152
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Additional information on 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide

Introduction to 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS No. 327092-99-9)

3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS No. 327092-99-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, has been extensively studied for its potential applications in drug development and therapeutic interventions. The molecular structure of 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide comprises a benzene ring substituted with an amino group at the 3-position and a sulfonamide moiety linked to a 2-chlorophenyl group. This arrangement imparts distinct reactivity and binding capabilities, making it a valuable candidate for further exploration in synthetic chemistry and biological assays.

The synthesis of 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide involves a series of well-defined chemical reactions that highlight the precision and expertise required in medicinal chemistry. The process typically begins with the functionalization of the benzene ring, followed by the introduction of the amino and sulfonamide groups in a controlled manner. Advanced synthetic methodologies, such as multi-step organic transformations and palladium-catalyzed cross-coupling reactions, are often employed to ensure high yield and purity. These synthetic routes underscore the importance of meticulous planning and execution in the development of novel pharmaceutical intermediates.

In recent years, 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide has been the subject of numerous research studies due to its promising pharmacological properties. The compound exhibits inhibitory activity against various biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurodegenerative disorders. Preliminary in vitro studies have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. Additionally, its structural features suggest that it may interact with specific protein targets, making it a candidate for further investigation in drug discovery programs.

The sulfonamide group is a well-known pharmacophore in medicinal chemistry, renowned for its ability to enhance binding affinity and metabolic stability. In 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide, this moiety is strategically positioned to interact with biological targets, thereby increasing the compound's therapeutic efficacy. The presence of the 2-chlorophenyl group further contributes to its pharmacological profile by influencing electronic distribution and steric interactions. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutics.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide with greater accuracy. Molecular docking simulations have been used to model its interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. These studies have provided valuable insights into the binding mechanisms and have guided the optimization of analogs with improved pharmacokinetic properties. The integration of computational methods with experimental validation has accelerated the pace of drug discovery, making compounds like 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide more accessible for therapeutic applications.

The pharmaceutical industry has shown considerable interest in exploring derivatives of 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide due to its versatile structural framework. By modifying substituents or introducing additional functional groups, researchers can fine-tune its biological activity to target specific diseases more effectively. For instance, analogs with enhanced solubility or reduced toxicity have been synthesized to improve patient compliance and therapeutic outcomes. Such modifications highlight the importance of structural diversity in developing next-generation drugs.

Moreover, the environmental impact of synthesizing 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide has been a focus of sustainable chemistry initiatives. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce energy consumption during production. Techniques such as catalytic hydrogenation and solvent-free reactions have been implemented to make the synthesis process more eco-friendly without compromising efficiency or yield. These efforts align with global trends toward sustainable pharmaceutical manufacturing.

The future prospects for 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide are promising, with ongoing research aimed at elucidating its mechanisms of action and expanding its therapeutic applications. Clinical trials may soon be initiated to evaluate its efficacy in treating chronic inflammatory conditions and other diseases where sulfonamide-based compounds show promise. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into viable therapeutic options for patients worldwide.

In conclusion, 3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS No. 327092-99-9) represents a significant advancement in pharmaceutical chemistry due to its unique structure and multifaceted biological activities. Its synthesis exemplifies the precision required in medicinal chemistry, while its potential applications underscore its importance as a lead compound for drug development. As research continues to uncover new therapeutic possibilities, compounds like this will play an increasingly vital role in addressing complex medical challenges worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:327092-99-9)3-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide
A1234888
Purity:99%
Quantity:250mg
Price ($):152
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